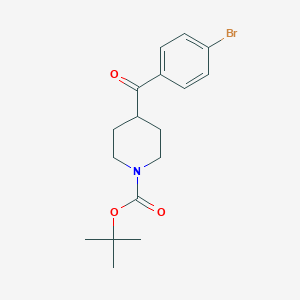

1-Boc-4-(4-Bromobenzoyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXZBFPDZDHCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628761 | |

| Record name | tert-Butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439811-37-7 | |

| Record name | tert-Butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Boc-4-(4-Bromobenzoyl)piperidine: A Key Intermediate in Modern Drug Discovery

CAS Number: 439811-37-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-4-(4-bromobenzoyl)piperidine, a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique structural features, combining a Boc-protected piperidine ring and a brominated benzoyl moiety, make it a versatile building block in medicinal chemistry. This document details its physicochemical properties, outlines robust experimental protocols for its synthesis and analysis, and explores the biological significance of the benzoylpiperidine scaffold it represents.

Core Properties and Data

This compound is a stable, off-white to beige powder, valued for its role as a precursor in the development of novel therapeutics.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its solubility and stability during synthetic manipulations, while the bromobenzoyl group offers a reactive site for further chemical modifications, enabling the creation of diverse molecular architectures.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 439811-37-7 | [1] |

| Molecular Formula | C₁₇H₂₂BrNO₃ | [1] |

| Molecular Weight | 368.27 g/mol | [1] |

| Appearance | Off-white to beige powder | [1] |

| Purity | ≥95-97% (HPLC) | [1][2] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Boiling Point | 452.3 ± 40.0 °C at 760 mmHg | [3] |

| Storage Conditions | 0-8°C, sealed in a dry environment | [1][2] |

Spectral Data

While raw spectral data is not publicly available in all databases, analytical service providers and chemical suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. Based on its structure, the following spectral characteristics are anticipated:

-

¹H NMR: Signals corresponding to the tert-butyl protons, piperidine ring protons (likely complex multiplets), and aromatic protons of the bromobenzoyl group are expected.

-

¹³C NMR: Resonances for the carbonyl carbon, carbons of the Boc group, piperidine ring carbons, and the aromatic carbons are expected. The carbon attached to the bromine atom would show a characteristic chemical shift.

-

IR Spectroscopy: A strong absorption band corresponding to the ketone carbonyl group (C=O) stretching, as well as bands for C-H, C-N, and C-Br bonds would be prominent.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's mass, along with characteristic fragmentation patterns, would be observed.

Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry methodologies. Below are detailed protocols for two plausible synthetic routes.

Protocol 1: Friedel-Crafts Acylation

This is a common and direct method for the synthesis of aryl ketones.

Reaction:

Caption: Friedel-Crafts acylation synthetic route.

Methodology:

-

Preparation of the Acyl Chloride: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 1-Boc-piperidine-4-carboxylic acid in an excess of thionyl chloride (SOCl₂). Heat the mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 1-Boc-4-piperidinecarboxylic acid chloride.

-

Friedel-Crafts Reaction: In a separate, flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) to a solution of bromobenzene in a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the mixture in an ice bath. To this, add the prepared 1-Boc-4-piperidinecarboxylic acid chloride dropwise.

-

Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Reaction

This approach involves the reaction of a Grignard reagent with a nitrile.

Reaction:

Caption: Grignard reaction synthetic route.

Methodology:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 4-bromobromobenzene in dry diethyl ether or tetrahydrofuran (THF) dropwise to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Grignard Addition: Cool the Grignard reagent to 0°C. In a separate flask, dissolve 1-Boc-4-cyanopiperidine in a dry ethereal solvent and add this solution dropwise to the Grignard reagent.

-

Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid.

-

Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Biological Significance and Applications

While this compound is primarily a synthetic intermediate, its core benzoylpiperidine structure is recognized as a "privileged scaffold" in medicinal chemistry.[4] This means that this structural motif is found in a wide variety of biologically active compounds that interact with multiple, unrelated biological targets. Derivatives of benzoylpiperidine have shown a broad spectrum of therapeutic effects, including anticancer, antipsychotic, and neuroprotective activities.[4]

This compound is a key precursor in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS), such as analgesics and anti-inflammatory drugs.[1] It is also a known intermediate in the illicit manufacture of fentanyl and its analogues.

Hypothetical Signaling Pathway Modulation by Benzoylpiperidine Derivatives

Given the prevalence of the benzoylpiperidine scaffold in CNS-active drugs, a common mechanism of action involves the modulation of G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors. The following diagram illustrates a generalized signaling pathway that could be modulated by a hypothetical benzoylpiperidine derivative.

Caption: Generalized GPCR signaling pathway for benzoylpiperidine derivatives.

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and organic synthesis sectors. Its utility is derived from its versatile structure, which allows for the efficient construction of complex molecules. The benzoylpiperidine core is a well-established pharmacophore, and thus, this compound serves as a crucial starting material in the development of a new generation of therapeutics, particularly for neurological disorders. Researchers and drug development professionals can leverage the information in this guide to facilitate their synthetic and medicinal chemistry endeavors.

References

In-Depth Technical Guide: Structure Elucidation of tert-butyl 4-(4-bromobenzoyl)-1-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl 4-(4-bromobenzoyl)-1-piperidinecarboxylate , a key intermediate in pharmaceutical synthesis. This document details the physicochemical properties, spectroscopic data, and experimental protocols essential for the characterization of this compound.

Compound Identity and Physicochemical Properties

tert-Butyl 4-(4-bromobenzoyl)-1-piperidinecarboxylate , also known as 1-Boc-4-(4-bromo-benzoyl)piperidine, is a versatile building block in medicinal chemistry. Its structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a 4-bromobenzoyl moiety.

| Property | Value | Reference |

| Chemical Name | tert-butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate | |

| CAS Number | 439811-37-7 | [1] |

| Molecular Formula | C₁₇H₂₂BrNO₃ | [1] |

| Molecular Weight | 368.27 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Data for Structure Elucidation

The structural confirmation of tert-butyl 4-(4-bromobenzoyl)-1-piperidinecarboxylate is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | d | 2H | Ar-H (ortho to C=O) |

| ~7.65 | d | 2H | Ar-H (meta to C=O) |

| ~4.15 | br m | 2H | Piperidine-H (axial, C2/C6) |

| ~3.30 | tt | 1H | Piperidine-H (C4) |

| ~2.85 | br t | 2H | Piperidine-H (equatorial, C2/C6) |

| ~1.85 | br d | 2H | Piperidine-H (axial, C3/C5) |

| ~1.65 | m | 2H | Piperidine-H (equatorial, C3/C5) |

| 1.47 | s | 9H | Boc (-C(CH₃)₃) |

¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~199.0 | C=O (benzoyl) |

| ~154.5 | C=O (Boc) |

| ~136.0 | Ar-C (C-Br) |

| ~131.9 | Ar-CH |

| ~129.5 | Ar-CH |

| ~128.5 | Ar-C (ipso to C=O) |

| ~80.0 | -C (CH₃)₃ (Boc) |

| ~45.0 | Piperidine-C4 |

| ~43.5 | Piperidine-C2/C6 |

| ~28.8 | Piperidine-C3/C5 |

| ~28.4 | -C(C H₃)₃ (Boc) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium | C-H stretch (alkane) |

| ~1700 | Strong | C=O stretch (benzoyl ketone) |

| ~1685 | Strong | C=O stretch (Boc carbamate) |

| ~1585 | Medium | C=C stretch (aromatic ring) |

| ~1420 | Medium | C-H bend (alkane) |

| ~1240 | Strong | C-O stretch (carbamate) |

| ~1160 | Strong | C-N stretch (carbamate) |

| ~1010 | Medium | C-Br stretch (aromatic) |

| ~840 | Medium | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 367/369 | [M]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 311/313 | [M - C₄H₈]⁺ (loss of isobutylene from Boc group) |

| 268/270 | [M - Boc]⁺ |

| 183/185 | [Br-C₆H₄-CO]⁺ (bromobenzoyl cation) |

| 155/157 | [Br-C₆H₄]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Synthesis of tert-butyl 4-(4-bromobenzoyl)-1-piperidinecarboxylate

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of N-Boc-piperidine with 4-bromobenzoyl chloride.

Workflow for Synthesis

Materials:

-

N-Boc-piperidine

-

4-Bromobenzoyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add 4-bromobenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, add a solution of N-Boc-piperidine (1.1 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

-

Stir vigorously until all solids dissolve.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl 4-(4-bromobenzoyl)-1-piperidinecarboxylate.

Analytical Methods

Logical Flow for Structure Elucidation

References

The Versatile Scaffold: 1-Boc-4-(4-Bromobenzoyl)piperidine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can interact with a variety of biological targets — is a cornerstone of efficient medicinal chemistry. Among these, the piperidine ring is a ubiquitous feature in numerous approved pharmaceuticals.[1] This guide focuses on a particularly valuable derivative, 1-Boc-4-(4-bromobenzoyl)piperidine, a versatile building block that has facilitated the development of a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS) and various enzymes. Its unique structural features, including a protected piperidine nitrogen and a reactive bromobenzoyl moiety, make it an ideal starting point for the synthesis of diverse compound libraries.[2] This document will provide a comprehensive overview of its synthesis, applications, and the biological activities of its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Applications in Medicinal Chemistry

The this compound scaffold is a key intermediate in the synthesis of compounds targeting a range of biological entities. Its derivatives have shown significant promise as:

-

CNS Agents: Particularly as ligands for dopamine and serotonin receptors, making them relevant for the treatment of psychosis, schizophrenia, and other neurological disorders.[1][3]

-

Enzyme Inhibitors: Including the inhibition of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[4][5]

-

Glycine Transporter 1 (GlyT1) Inhibitors: Offering a therapeutic strategy for schizophrenia.[6]

The metabolic stability of the benzoylpiperidine fragment further enhances its appeal in drug design.[7]

Synthesis of this compound Derivatives

The chemical versatility of this compound allows for a variety of synthetic transformations to generate diverse libraries of compounds. Key reactions include Suzuki-Miyaura coupling and reductive amination.

General Synthetic Workflow

The overall process for utilizing this building block in drug discovery typically follows a structured workflow from initial synthesis to biological evaluation.

Quantitative Data on Biological Activity

The following tables summarize the biological activity of various derivatives synthesized from the this compound scaffold.

Table 1: Dopamine and Serotonin Receptor Binding Affinities

| Compound | Target Receptor | Ki (nM) | Reference Compound |

| 35 | 5-HT2A | - | - |

| D1 | - | - | |

| D2 | - | - | |

| D4 | - | - | |

| 63 | 5-HT7 | 2 | - |

| 5-HT2A | 4 | - | |

| 64 | 5-HT7 | 2 | - |

| 5-HT2A | 27 | - |

Note: Specific Ki values for compound 35 were not provided in the source material, but it was noted to have a notable affinity for the listed receptors.[1]

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 | Reference Compound |

| 21 | Acetylcholinesterase (AChE) | 0.56 nM | - |

| 23q | Glycine Transporter 1 (GlyT1) | 30 nM | - |

| 19 | Acetylcholinesterase (AChE) | 28-41 µM | Galantamine |

| 21 (polypharmacological) | Butyrylcholinesterase (BuChE) | Good Activity | Galantamine |

Note: The activity of compound 21 (polypharmacological) was described as "good and selective" without a specific IC50 value provided.[8]

Experimental Protocols

Synthesis

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq).

-

Solvent Addition: Add an anhydrous solvent (e.g., toluene, 1,4-dioxane, or DMF) via syringe.

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination of this compound

This protocol outlines the formation of an amine derivative through reductive amination.

-

Imine Formation: In a suitable solvent such as dichloromethane or methanol, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq). Add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5-2.0 eq), portion-wise to the reaction mixture.[9][10]

-

Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Biological Assays

Protocol 3: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 cells).[2]

-

Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2), a fixed concentration of a radioligand (e.g., [3H]spiperone), and varying concentrations of the test compound.[11]

-

Non-specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled D2 receptor antagonist (e.g., haloperidol).

-

Incubation: Add the membrane preparation to initiate the binding reaction and incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: Serotonin 5-HT2A Receptor Binding Assay

This protocol is similar to the D2 receptor binding assay but uses a different radioligand and receptor source.

-

Membrane Preparation: Use membranes from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[12]

-

Radioligand: Use a selective 5-HT2A receptor radioligand such as [3H]ketanserin.[12][13]

-

Non-specific Binding Control: Use a high concentration of an unlabeled 5-HT2A antagonist (e.g., ketanserin).[12]

-

Procedure: Follow the same incubation, filtration, and quantification steps as described for the D2 receptor binding assay.

Signaling Pathways

Derivatives of this compound often exert their effects by modulating key neurotransmitter signaling pathways in the CNS.

Dopaminergic and Serotonergic Signaling

Many antipsychotic and neuroleptic drugs function by antagonizing dopamine D2 and serotonin 5-HT2A receptors. These are G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for biological activity.

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of a wide range of biologically active compounds, particularly those targeting the central nervous system, is well-documented. The ability to readily modify both the benzoyl and piperidine moieties allows for extensive structure-activity relationship studies, leading to the optimization of potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of derivatives of this important scaffold, offering a valuable resource for researchers in the field of drug discovery and development.

References

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-Boc-4-(4-Bromobenzoyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR) and a detailed experimental protocol for the synthesis of 1-Boc-4-(4-bromobenzoyl)piperidine. This versatile building block is of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] The inclusion of a tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, making it amenable to a wide range of synthetic transformations.[1]

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of the compound.

¹H NMR (Proton NMR) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | d | 2H | Ar-H (ortho to C=O) |

| ~7.65 | d | 2H | Ar-H (meta to C=O) |

| ~4.15 | br d | 2H | N-CH₂ (axial) |

| ~3.50 | m | 1H | CH-C=O |

| ~2.90 | br t | 2H | N-CH₂ (equatorial) |

| ~1.85 | m | 2H | CH₂ (piperidine ring) |

| ~1.65 | m | 2H | CH₂ (piperidine ring) |

| 1.47 | s | 9H | C(CH₃)₃ |

¹³C NMR (Carbon-13 NMR) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~201.0 | C=O (ketone) |

| ~154.5 | C=O (Boc) |

| ~136.5 | Ar-C (C-Br) |

| ~131.9 | Ar-CH |

| ~129.5 | Ar-CH |

| ~128.5 | Ar-C (ipso to C=O) |

| ~80.0 | C(CH₃)₃ |

| ~45.0 | CH-C=O |

| ~43.5 | N-CH₂ |

| ~29.0 | CH₂ (piperidine ring) |

| 28.4 | C(CH₃)₃ |

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet or Thin Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (aliphatic) |

| ~2850 | Medium | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (aryl ketone) |

| ~1695 | Strong | C=O stretch (Boc carbamate) |

| ~1585 | Medium | C=C stretch (aromatic) |

| ~1420 | Medium | C-H bend (CH₂) |

| ~1240 | Strong | C-O stretch (carbamate) |

| ~1160 | Strong | C-N stretch |

| ~1010 | Strong | C-Br stretch |

| ~840 | Strong | Ar-H bend (para-disubstituted) |

Experimental Protocols

The following section details the synthetic procedure for this compound and the methods for acquiring the spectroscopic data.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of a suitable piperidine derivative.

Reaction Scheme:

References

The Sentinel of Synthesis: An In-depth Technical Guide on the Function of the Boc Protecting Group in Piperidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its synthesis, particularly when creating complex, multi-substituted derivatives, necessitates precise control over the reactivity of its secondary amine. This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone in modern organic synthesis, detailing its function, mechanisms, and strategic application in the synthesis of piperidine-containing molecules.

Core Function: Taming the Reactivity of the Piperidine Nitrogen

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of the piperidine nitrogen.[1][2] By converting the amine into a significantly less reactive carbamate, the Boc group acts as a sentinel, preventing the nitrogen from participating in undesired side reactions during a synthetic sequence.[1] This protection is crucial for achieving high selectivity and yields in multi-step syntheses.

The strategic advantages conferred by Boc protection include:

-

Enabling Selective Functionalization: With the piperidine nitrogen protected, chemists can perform reactions on other parts of the molecule, such as substituents on the piperidine ring, without interference.[2]

-

Enhancing Stability and Solubility: The N-Boc group can enhance the overall stability of the piperidine derivative and, in some cases, improve its solubility in organic solvents, facilitating smoother reaction processes and purification.[3][4]

-

Directing Reactivity: The steric bulk of the Boc group can influence the stereochemical outcome of subsequent reactions on the piperidine ring.

Mechanism of Boc Protection

The introduction of the Boc group onto the piperidine nitrogen is typically accomplished using di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[1][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][6][7]

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.[6]

-

Collapse and Product Formation: The intermediate collapses, expelling a stable tert-butoxide anion and carbon dioxide. The tert-butoxide then deprotonates the positively charged piperidinium nitrogen, yielding the neutral N-Boc protected piperidine.[5][6] The reaction is often accelerated by the addition of a non-nucleophilic base, such as triethylamine (Et₃N), or a catalyst like 4-(dimethylamino)pyridine (DMAP).[5]

Experimental Protocol: Boc Protection of Piperidine

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Piperidine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture at room temperature.

-

Stir the reaction for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected piperidine.[5]

-

Purify the product by column chromatography if necessary.

Mechanism of Boc Deprotection

The Boc group is renowned for its stability in a wide range of conditions but its predictable lability to acid.[8][9][10] Removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[10]

-

Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by the strong acid.[5][6]

-

Cleavage: This protonation weakens the adjacent carbon-oxygen bond, leading to its cleavage. This step is favorable as it results in the formation of a highly stable tert-butyl cation and a carbamic acid intermediate.[5][11]

-

Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas and the free piperidine amine (as its corresponding ammonium salt).[5][6]

Experimental Protocol: Boc Deprotection of N-Boc-Piperidine

This protocol describes a common method for Boc group removal.

Materials:

-

N-Boc-piperidine (1.0 eq)

-

Trifluoroacetic acid (TFA) and Dichloromethane (DCM), OR

-

4M solution of HCl in 1,4-dioxane

Procedure (using HCl/Dioxane):

-

Dissolve the N-Boc protected piperidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

Add a 4M solution of HCl in 1,4-dioxane (typically 2-4 equivalents or as the solvent).[12]

-

Stir the mixture at room temperature for 1 to 4 hours.[5]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.[5]

-

The product, piperidine hydrochloride, often precipitates from the solution. It can be collected by filtration and washed with a solvent like diethyl ether to remove non-polar byproducts.[5]

-

Alternatively, the solvent can be removed under reduced pressure to yield the salt. The free amine can be obtained by a subsequent basic workup.

Quantitative Data Summary

The efficiency of Boc protection and deprotection can vary based on the substrate and reaction conditions.

Table 1: N-Boc Protection of Various Amines

| Amine Substrate | Reagent | Base | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Piperidine | Boc₂O | Et₃N | CH₂Cl₂ | 1 h | 100 | [5] |

| Benzylamine | Boc₂O | NaOH | Water/Acetone | 10 min | High | [5] |

| Aniline | Boc₂O | DMAP (cat.) | THF | - | High | [5] |

| Cyclohexylamine | Boc₂O | Et₃N | CH₂Cl₂ | 1 h | 100 |[5] |

Table 2: Performance of Common Boc Deprotection Methods

| Deprotection Method | Reagent | Solvent | Typical Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Strong Acid | 4M HCl | 1,4-Dioxane | RT, 1-4 h | High (quantitative) | [12][13] |

| Strong Acid | 20-50% TFA | CH₂Cl₂ | 0°C to RT, 30 min - 2 h | High (quantitative) | [11] |

| Thermal (Flow) | None | Trifluoroethanol | 150°C | ~35% (piperidine) | [14] |

| Lewis Acid | AlCl₃ | Acetonitrile/DCM | 0°C to RT | High | [10] |

| Water-mediated | None | Water | 90-100°C, <15 min | Excellent |[15] |

Strategic Importance in Drug Development

The Boc group's utility is exemplified in the synthesis of numerous pharmaceuticals. Its robust nature under basic, nucleophilic, and reductive conditions makes it orthogonal to other common amine protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[1][16][17] This orthogonality is the foundation of complex synthetic strategies, allowing for the selective deprotection of one amine in the presence of others.

For example, (R)-3-(Boc-Amino)piperidine is a critical building block for DPP-IV inhibitors like Alogliptin and Linagliptin, which are used to treat type 2 diabetes.[4][18] The Boc group protects the exocyclic amine while modifications are made involving the piperidine ring nitrogen, or vice versa.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in modern organic chemistry, particularly for the synthesis of complex piperidine derivatives. Its unique combination of stability under a wide array of conditions and its facile, predictable removal under acidic conditions provides chemists with precise control over amine reactivity.[1][8][17] A thorough understanding of its application, mechanisms, and orthogonality is paramount for researchers and drug development professionals aiming to efficiently construct the next generation of piperidine-based therapeutics.[3][9]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 9. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mcours.net [mcours.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

The Bromobenzoyl Moiety: A Linchpin in Modern Drug Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bromobenzoyl moiety is a cornerstone in contemporary medicinal chemistry, serving as a highly versatile and reactive intermediate in the synthesis of a vast array of pharmacologically active compounds. Its strategic importance lies in the dual reactivity of the electrophilic carbonyl group and the carbon-bromine bond, which is amenable to a wide range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive technical overview of the reactivity of the bromobenzoyl group, detailing key synthetic transformations, quantitative data, experimental protocols, and its application in the synthesis of targeted therapeutics that modulate critical signaling pathways.

Core Reactivity and Synthetic Utility

The bromobenzoyl functional group offers two primary sites for chemical modification: the carbonyl group and the carbon-bromine bond. The bromine atom, in particular, serves as a crucial handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This has made bromobenzoyl derivatives indispensable building blocks in drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond of the bromobenzoyl moiety is highly reactive towards oxidative addition to palladium(0) catalysts, making it an ideal substrate for a variety of cross-coupling reactions. These reactions are fundamental to modern drug synthesis, allowing for the modular assembly of complex molecular architectures.

-

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the bromobenzoyl group and an organoboron species. It is widely used to introduce aryl, heteroaryl, or vinyl substituents.

-

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, crucial for the synthesis of anilines and other N-arylated compounds prevalent in pharmaceuticals.[1][2][3]

-

Sonogashira Coupling: This reaction couples the bromobenzoyl moiety with a terminal alkyne, providing access to aryl alkynes, which are important precursors for various heterocyclic systems.[4][5][6]

-

Heck Reaction: This transformation creates a new carbon-carbon bond by coupling the bromobenzoyl group with an alkene, yielding substituted styrenes and other vinylated aromatics.[7][8]

Grignard Reactions

The carbonyl group of bromobenzoyl compounds can readily react with Grignard reagents (organomagnesium halides) to form tertiary alcohols after acidic workup. Alternatively, the bromine atom can be converted into a Grignard reagent itself, which can then react with various electrophiles. This transformation, however, requires careful temperature control to prevent unwanted side reactions.[9]

Quantitative Data on Key Reactions

The efficiency of transformations involving the bromobenzoyl moiety is highly dependent on reaction conditions, including the choice of catalyst, ligand, base, and solvent. The position of the bromine atom (ortho, meta, or para) on the benzoyl ring also significantly influences reactivity due to steric and electronic effects.[10]

Table 1: Suzuki-Miyaura Coupling of Bromo-Substituted Benzophenones with Phenylboronic Acid[10]

| Bromobenzophenone Isomer | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromobenzophenone (para) | Pd(PPh₃)₄ | K₂CO₃ | Toluene | - | - | 70 |

| 3-Bromobenzophenone (meta) | Pd₂(dba)₃ | K₂CO₃ | Toluene | Reflux | 1.5 | 64 |

| 2-Bromobenzophenone (ortho) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~40-50 |

Note: The yield for 2-bromobenzophenone is an estimated typical range for sterically hindered substrates.

Discussion of Reactivity Trends: The reactivity in Suzuki coupling generally follows the order: para > meta >> ortho .[10]

-

Para-isomer: The electron-withdrawing benzoyl group activates the para C-Br bond towards oxidative addition, and steric hindrance is minimal, leading to the highest reactivity.[10]

-

Meta-isomer: The inductive electron-withdrawing effect is weaker than the resonance effect in the para position, resulting in moderate reactivity.[10]

-

Ortho-isomer: Significant steric hindrance from the adjacent bulky benzoyl group impedes the approach of the palladium catalyst, drastically reducing the reaction rate and yield.[10]

Table 2: Buchwald-Hartwig Amination of N-(4-bromophenyl)-4-chlorobenzamide with Morpholine

| Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (1.5) | Toluene | 100 | 18 | 92 |

| Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.4) | Dioxane | 100 | 12 | 95 |

| Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 89 |

Data compiled from representative procedures for Buchwald-Hartwig amination.

Table 3: Heck Reaction of Bromobenzoyl Derivatives with n-Butyl Acrylate[7]

| Bromobenzoyl Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromobenzoyl chloride | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 110 | 16 | 88 |

| 3-Bromobenzaldehyde | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.0) | DMF | 100 | 12 | 85 |

Yields are representative for these types of transformations.

Case Study: Synthesis of Sorafenib

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. Its synthesis showcases the utility of the bromobenzoyl moiety in constructing complex drug molecules. A key step in many synthetic routes involves the formation of a diaryl ether, followed by the construction of the urea linkage. While various routes exist, a common strategy involves the reaction of a brominated precursor.

A practical synthesis of Sorafenib has been developed that avoids the use of toxic reagents like phosgene.[11][12] This method often involves the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate to form the final urea structure.[12] The synthesis of the key picolinamide intermediate can be achieved through various methods, sometimes starting from precursors that could be derived from bromobenzoyl compounds.

Below is a generalized workflow illustrating a key bond formation in a Sorafenib synthesis.

Caption: Generalized synthetic workflow for Sorafenib.

Signaling Pathways Targeted by Bromobenzoyl-Derived Drugs

Many drugs synthesized using bromobenzoyl intermediates are kinase inhibitors that target key nodes in cellular signaling pathways, which are often dysregulated in cancer.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13][14][15][16] Its aberrant activation is a common feature in many cancers.

Caption: The PI3K/AKT/mTOR signaling pathway and inhibition by TKIs.

The RAF/MEK/ERK (MAPK) Pathway

The MAPK/ERK pathway is another crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and prevent apoptosis. Sorafenib inhibits RAF kinases in this pathway.[17]

Caption: The RAF/MEK/ERK (MAPK) signaling pathway and RAF inhibition.

Detailed Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Protocol for Suzuki-Miyaura Coupling of 4-Bromobenzophenone

Materials:

-

4-Bromobenzophenone (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Water

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add 4-bromobenzophenone, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

-

Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination of a Bromobenzoyl Derivative

Materials:

-

Bromobenzoyl substrate (1.0 equiv)

-

Amine (e.g., Morpholine) (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (1.5 equiv)

-

Anhydrous, degassed toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the bromobenzoyl substrate, Pd(OAc)₂, SPhos, and K₂CO₃ to a dry reaction vessel.

-

Evacuate and backfill the vessel with inert gas.

-

Add anhydrous, degassed toluene via syringe, followed by the amine.

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

-

After completion, cool the mixture and dilute with a suitable solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Protocol for Grignard Reaction with a Bromobenzoyl Derivative

Materials:

-

Bromobenzoyl derivative (e.g., 4-bromobenzoyl chloride) (1.0 equiv)

-

Magnesium turnings (for Grignard reagent formation)

-

Alkyl or aryl halide (e.g., methyl iodide) (for Grignard reagent formation)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard laboratory glassware, flame-dried to ensure anhydrous conditions

Procedure: Part A: Formation of Grignard Reagent

-

Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of the alkyl/aryl halide dissolved in anhydrous ether. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Slowly add the remaining halide solution to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Bromobenzoyl Chloride

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of the bromobenzoyl chloride in anhydrous ether to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the resulting alcohol by column chromatography.

Conclusion

The bromobenzoyl moiety is a powerful and versatile functional group in the arsenal of the medicinal chemist. Its predictable reactivity in a wide range of high-yield synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient and modular construction of complex, biologically active molecules. An understanding of the factors governing its reactivity, including the choice of catalytic system and the influence of isomeric position, is crucial for its effective implementation in drug discovery and development programs. The continued innovation in catalytic methods will undoubtedly further expand the utility of bromobenzoyl-containing intermediates in the synthesis of next-generation therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. tarjomefa.com [tarjomefa.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

The 1-Boc-4-(4-Bromobenzoyl)piperidine Core: A Versatile Scaffold for Neurological Disorder Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, particularly those targeting the central nervous system. Its saturated heterocyclic structure allows for precise three-dimensional positioning of pharmacophoric groups, making it a privileged scaffold in medicinal chemistry. Within this class of compounds, 1-Boc-4-(4-bromobenzoyl)piperidine has emerged as a critical and versatile intermediate for the synthesis of novel drug candidates for a range of neurological and psychiatric disorders.

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and solubility, rendering it amenable to a variety of synthetic transformations.[1] Furthermore, the 4-bromobenzoyl group provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation through modern cross-coupling reactions. This allows for the systematic exploration of chemical space and the generation of libraries of compounds with diverse pharmacological profiles.

This technical guide provides a comprehensive overview of the application of the this compound core in the development of therapeutic agents for neurological disorders. It details the synthesis of active compounds, presents their biological activities in clearly structured tables, outlines key experimental protocols, and visualizes the relevant signaling pathways.

The Synthetic Utility of the this compound Core

The this compound scaffold serves as a foundational building block for a multitude of neurologically active compounds. The bromine atom on the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of substituents, leading to the synthesis of compounds with tailored affinities for specific biological targets.

For instance, Suzuki-Miyaura coupling can be employed to introduce new aryl or heteroaryl groups, while the Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of arylamines. These synthetic strategies have been successfully applied to generate potent and selective ligands for key neurological targets.

Therapeutic Applications and Quantitative Data

Derivatives of the this compound core have shown significant promise in several areas of neurological disorder research, including the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, histamine H3 receptor antagonists for cognitive disorders, and dopamine D2 receptor ligands for schizophrenia.

Acetylcholinesterase (AChE) Inhibitors

The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[2] Derivatives of the piperidine core have been extensively investigated as AChE inhibitors.

| Compound ID | Structure | Target | Activity (IC50) | Selectivity (over BuChE) | Reference |

| 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM | 18,000-fold | [1] |

| 13e (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | 5.7 nM | 1250-fold | |

| 19 | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 1.2 nM | ~34,700-fold |

Histamine H3 Receptor Antagonists

Histamine H3 receptors are primarily expressed in the central nervous system and act as autoreceptors and heteroreceptors, modulating the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for their potential to treat cognitive disorders.

| Compound ID | Structure | Target | Activity (pA2/pKi) | Reference |

| 1a | 1-substituted-[4-(7-phenoxyalkyl)piperazin-1-yl]butyl}guanidine derivative | Histamine H3 Receptor | pA2 = 8.43 | |

| 1b | 1-substituted-[4-(7-phenoxyalkyl)piperazin-1-yl]butyl}guanidine derivative | Histamine H3 Receptor | pA2 = 8.49 | |

| 2b | Piperidine analogue of 1b | Histamine H3 Receptor | pA2 = 8.35 |

Dopamine D2 Receptor Ligands

Dopamine D2 receptor antagonists are the mainstay of treatment for schizophrenia. The 4-benzoylpiperidine moiety is a common feature in many neuroleptic drugs.

| Compound ID | Structure | Target | Activity (pKi) | Reference |

| 34 | 2-aminomethyl-1,2,3,9-tetrahydro-4H-carbazole-4-one derivative | Dopamine D2 Receptor | 6.25 | |

| 31 | 4-(p-fluorobenzoyl)piperidine derivative | Dopamine D2 Receptor | - | |

| 32 | 4-(p-fluorobenzoyl)piperidine derivative | Dopamine D2 Receptor | IC50 = 12 nM |

Experimental Protocols

Representative Synthesis of a Neurologically Active Derivative via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a biaryl derivative from this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K3PO4)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add degassed dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired biaryl derivative.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine the inhibitory activity of a test compound against AChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

-

In a 96-well plate, add 20 µL of various concentrations of the test compound. For the control, add 20 µL of the buffer.

-

Add 140 µL of Tris-HCl buffer and 20 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of the AChE solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 20 µL of the ATCI solution to each well to start the enzymatic reaction.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity).

Radioligand Competition Binding Assay for Histamine H3 and Dopamine D2 Receptors

This protocol describes a general method to determine the binding affinity of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., human histamine H3 or dopamine D2 receptor)

-

Radiolabeled ligand (e.g., [3H]Nα-methylhistamine for H3, [3H]spiperone for D2)

-

Unlabeled test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the Ki value (the inhibitory constant).

Visualizations

Experimental Workflow: From Synthesis to In Vitro Evaluation

Caption: A generalized workflow from the synthesis of active derivatives to their in vitro evaluation.

Signaling Pathways

Caption: Inhibition of AChE enhances cholinergic signaling, a key strategy in Alzheimer's disease.

Caption: H3 receptor antagonists block negative feedback, increasing neurotransmitter release.

Caption: D2 receptor antagonists block hyperactive dopaminergic signaling in schizophrenia.

Conclusion

The this compound core represents a highly valuable and versatile scaffold in the ongoing search for novel therapeutics for neurological disorders. Its synthetic tractability, coupled with the proven efficacy of its derivatives against key neurological targets, ensures its continued importance in medicinal chemistry and drug discovery. The ability to systematically modify this core structure through established synthetic methodologies provides a robust platform for the development of the next generation of treatments for conditions such as Alzheimer's disease, cognitive impairments, and schizophrenia. This guide serves as a foundational resource for researchers looking to leverage the potential of this privileged chemical structure in their drug development endeavors.

References

The Strategic Role of 1-Boc-4-(4-Bromobenzoyl)piperidine in the Development of Novel Analgesics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 1-Boc-4-(4-bromobenzoyl)piperidine as a key starting material in the synthesis and development of potent analgesic compounds. While direct literature detailing the analgesic development of a specific compound derived from this compound is not extensively available, its structural features strongly point towards its utility in creating analogues of highly effective phenylpiperidine analgesics, such as fentanyl and its derivatives. This guide will, therefore, leverage established synthetic methodologies and pharmacological data from closely related compounds to provide a comprehensive overview of its potential in analgesic drug discovery.

Introduction

This compound is a versatile synthetic intermediate characterized by a piperidine core, a Boc-protecting group on the nitrogen, and a 4-bromobenzoyl substituent.[1] This unique combination of functional groups makes it an ideal precursor for the elaboration into complex molecular architectures with potential therapeutic applications, particularly in the realm of pain management. The piperidine scaffold is a well-established pharmacophore in numerous centrally acting drugs, and its presence in potent opioids underscores the significance of this structural motif.[2][3]

Synthetic Pathways to Potent Analgesics

The primary synthetic strategy for leveraging this compound in analgesic development involves its conversion to N-aryl or N-alkyl piperidine derivatives, which are hallmarks of the fentanyl class of opioids. A representative synthetic workflow is outlined below.

Diagram: Synthetic Workflow for Analgesic Development

Caption: A potential synthetic route from this compound to a target analgesic.

Mechanism of Action: Targeting the µ-Opioid Receptor

The analgesic effects of fentanyl and its analogues are primarily mediated through their agonist activity at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located in the central and peripheral nervous systems.[4] Activation of the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Diagram: µ-Opioid Receptor Signaling Pathway

Caption: Simplified signaling cascade following the activation of the µ-opioid receptor by an agonist.

Quantitative Data Presentation

The following tables summarize key quantitative data for representative potent piperidine-based analgesics, providing a benchmark for the potential efficacy of compounds derived from this compound.

Table 1: In Vivo Analgesic Potency

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| Fentanyl | Mouse (Hot Plate) | IV | 0.011 | [5] |

| Morphine | Mouse (Hot Plate) | IV | 1.2 | [5] |

| Pethidine | Mouse (Tail-flick) | IP | 10.0 | [3] |

Table 2: Opioid Receptor Binding Affinities

| Compound | Receptor | Kᵢ (nM) | Reference |

| Fentanyl | µ-Opioid | 1.3 | [4] |

| Morphine | µ-Opioid | 2.5 | [4] |

| DAMGO (µ-agonist) | µ-Opioid | 1.8 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel analgesic candidates. The following protocols are representative of those used in the development of potent piperidine-based analgesics.

Synthesis: General Procedure for Reductive Amination

-

To a solution of the ketone (this compound, 1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or methanol) is added a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-substituted piperidine derivative.

In Vivo Analgesia: Hot Plate Test

-

Apparatus: A commercially available hot plate analgesia meter is used, with the surface temperature maintained at a constant 55 ± 0.5 °C.

-

Animals: Male Swiss Webster mice (20-25 g) are used.

-

Procedure:

-

The test compound or vehicle is administered to the mice via the desired route (e.g., intravenous, intraperitoneal, or oral).

-

At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), each mouse is placed on the hot plate.

-

The latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded.

-

A cut-off time (e.g., 30 or 60 seconds) is imposed to prevent tissue damage.

-

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED50, the dose required to produce a 50% maximal effect, is then calculated from the dose-response curve.

In Vivo Analgesia: Acetic Acid-Induced Writhing Test

-

Animals: Male albino mice (25-30 g) are used.

-

Procedure:

-

The test compound or vehicle is administered to the mice (typically intraperitoneally) 30 minutes before the induction of writhing.

-

A 0.6% solution of acetic acid in saline is injected intraperitoneally (10 mL/kg).

-

Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 10-15 minutes.

-

-

Data Analysis: The percentage of inhibition of writhing is calculated as: % Inhibition = [ (mean number of writhes in control group - number of writhes in test group) / mean number of writhes in control group ] x 100.[6]

Conclusion

This compound stands as a promising and versatile starting material for the development of novel analgesic agents. Its chemical structure is primed for conversion into potent µ-opioid receptor agonists, following well-trodden synthetic pathways that have yielded some of the most effective pain management drugs available today. While further research is needed to synthesize and evaluate specific derivatives of this compound, the foundational knowledge of structure-activity relationships and established experimental protocols within the phenylpiperidine class provides a clear and compelling roadmap for future drug discovery efforts in the critical area of analgesia.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 6. longdom.org [longdom.org]

The Pivotal Role of 1-Boc-4-(4-Bromobenzoyl)piperidine in the Quest for Novel Anti-Inflammatory Therapeutics: A Technical Guide

For Immediate Release

A deep dive into the synthetic versatility and pharmacological potential of 1-Boc-4-(4-bromobenzoyl)piperidine as a foundational scaffold for the next generation of anti-inflammatory drugs. This technical guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-inflammatory agents.

Introduction: The Unmet Need and a Promising Scaffold

Inflammation is a complex biological response implicated in a wide array of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. While existing anti-inflammatory drugs have provided significant relief to patients, the search for more potent, selective, and safer therapeutics is a perpetual endeavor in medicinal chemistry. In this context, the strategic design and synthesis of novel molecular entities with superior pharmacological profiles are of paramount importance.

This compound has emerged as a highly versatile and valuable building block in the synthesis of a diverse range of biologically active compounds. Its unique structural features, including a piperidine core, a Boc-protecting group, and a reactive bromobenzoyl moiety, offer a strategic platform for the development of novel anti-inflammatory drug candidates. The piperidine ring is a common motif in many approved drugs, known to enhance pharmacokinetic properties, while the bromobenzoyl group provides a convenient handle for a variety of chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. This allows for the systematic exploration of the chemical space to identify compounds with optimal anti-inflammatory activity.

Synthetic Utility and Derivatization Potential

The synthetic accessibility of this compound and its amenability to a wide range of chemical transformations make it an attractive starting material for the construction of compound libraries. The presence of the bromine atom on the benzoyl ring is particularly advantageous for palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern drug discovery.

A key synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a carbon-carbon bond between the bromobenzoyl moiety and various boronic acids. This reaction is highly efficient and tolerates a broad range of functional groups, enabling the synthesis of a vast array of biaryl derivatives. These derivatives can be designed to target specific inflammatory pathways with high affinity and selectivity.

Targeting Key Inflammatory Pathways

The anti-inflammatory potential of derivatives synthesized from this compound lies in their ability to modulate key signaling pathways implicated in the inflammatory response. The primary targets for many anti-inflammatory drugs include cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase enzymes, particularly COX-2, are critical mediators of inflammation through the production of prostaglandins. Selective inhibition of COX-2 is a well-established strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs. The 4-benzoylpiperidine scaffold can be elaborated to design potent and selective COX-2 inhibitors.

dot

Figure 1: Inhibition of the COX-2 pathway by 4-benzoylpiperidine derivatives.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway represents a promising therapeutic strategy for a broad range of inflammatory diseases. Derivatives of this compound can be designed to interfere with various components of the NF-κB signaling cascade.[1]

dot

Figure 2: Potential inhibition of the NF-κB signaling pathway.

Quantitative Data on Anti-Inflammatory Activity of 4-Benzoylpiperidine Derivatives

While direct anti-inflammatory data for this compound is not extensively reported, studies on structurally related 4-benzoylpiperidine derivatives have demonstrated significant potential. The following table summarizes in vitro and in vivo anti-inflammatory data for representative compounds from this class.

| Compound Class | Assay | Target | IC50 / % Inhibition | Reference |

| Phenylazobenzenesulfonamides | COX-1 Inhibition (ovine) | COX-1 | IC50: 23.28 µM | [2] |

| Phenylazobenzenesulfonamides | COX-2 Inhibition (ovine) | COX-2 | IC50: 2.04 µM | [2] |

| 7-methoxy indolizines | COX-2 Inhibition | COX-2 | IC50: 5.84 µM | [3] |

| 1,4-benzoxazine derivatives | COX-2 Inhibition | COX-2 | IC50: 0.57–0.72 μM | [4] |

| 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamides | COX-2 Inhibition | COX-2 | IC50: 0.29 µM | [5] |

| New selective COX-2 inhibitors | COX-2 Inhibition | COX-2 | IC50: 0.04 µM | [6] |

Experimental Protocols